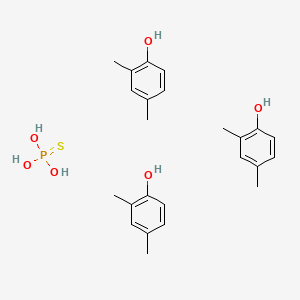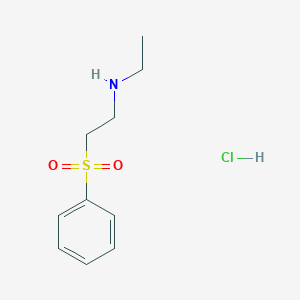
2-Butoxyethyl 4-(chlorocarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a butoxyethyl group and a chlorocarbonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-Butoxyethyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-butoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-(hydroxymethyl)benzoate.
科学的研究の応用
2-Butoxyethyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Butoxyethyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in various applications, such as drug development and biochemical assays. The butoxyethyl group provides lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
Ethyl 4-(chlorocarbonyl)benzoate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar structure but without the chlorocarbonyl group.
Uniqueness
2-Butoxyethyl 4-(chlorocarbonyl)benzoate is unique due to the presence of both the butoxyethyl and chlorocarbonyl groups. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. The butoxyethyl group enhances solubility in organic solvents, while the chlorocarbonyl group provides a reactive site for further chemical modifications.
特性
CAS番号 |
112309-72-5 |
|---|---|
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC名 |
2-butoxyethyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H17ClO4/c1-2-3-8-18-9-10-19-14(17)12-6-4-11(5-7-12)13(15)16/h4-7H,2-3,8-10H2,1H3 |
InChIキー |
GJAKKXBQUOHNSH-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


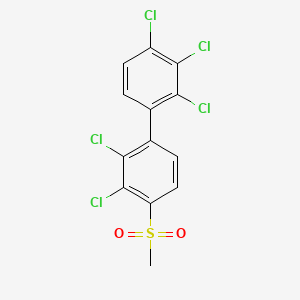
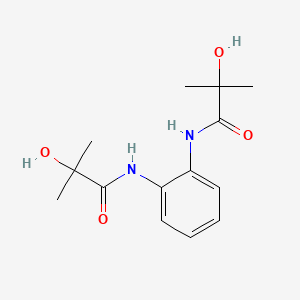
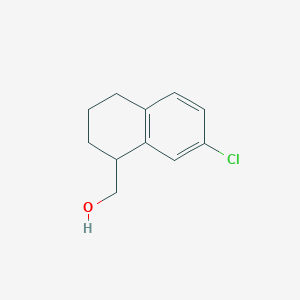
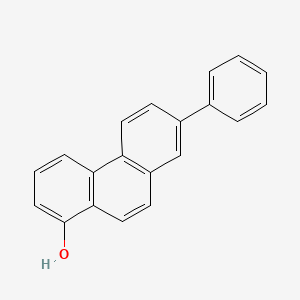

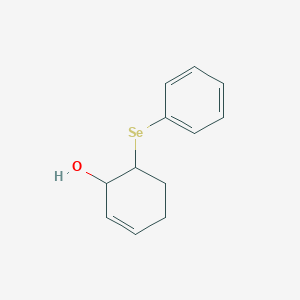

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
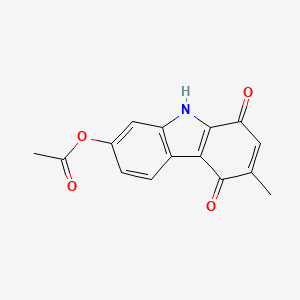
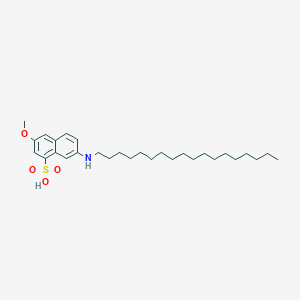
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
